molecular formula C13H15Cl2NO3 B4800608 2-(2,3-DICHLOROPHENOXY)-1-MORPHOLINO-1-PROPANONE

2-(2,3-DICHLOROPHENOXY)-1-MORPHOLINO-1-PROPANONE

Cat. No.: B4800608
M. Wt: 304.17 g/mol
InChI Key: YAGMZPBUZMZGJI-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenoxy)-1-morpholino-1-propanone is an organic compound with significant applications in various fields of scientific research. It is characterized by the presence of a dichlorophenoxy group, a morpholine ring, and a propanone moiety. This compound is known for its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-(2,3-Dichlorophenoxy)-1-morpholino-1-propanone involves several steps. One common method includes the reaction of 2,3-dichlorophenol with epichlorohydrin to form 2-(2,3-dichlorophenoxy)propanol. This intermediate is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

2-(2,3-Dichlorophenoxy)-1-morpholino-1-propanone undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

2-(2,3-Dichlorophenoxy)-1-morpholino-1-propanone can be compared with other similar compounds such as:

These comparisons highlight the unique properties and applications of this compound in various fields of research.

Properties

IUPAC Name

2-(2,3-dichlorophenoxy)-1-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO3/c1-9(13(17)16-5-7-18-8-6-16)19-11-4-2-3-10(14)12(11)15/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGMZPBUZMZGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)OC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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